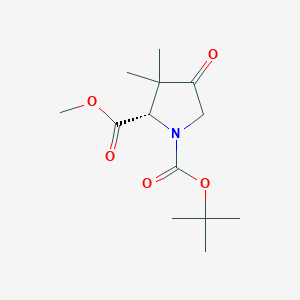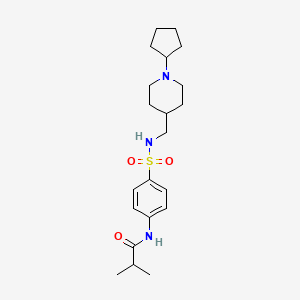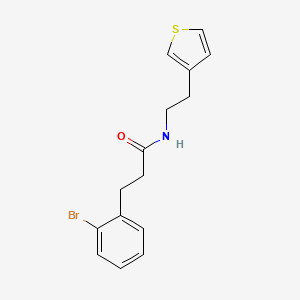![molecular formula C16H14N2OS2 B2639453 N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide CAS No. 896356-06-2](/img/structure/B2639453.png)
N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the treatment of intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using various techniques . For instance, the melting point was determined, and the presence of functional groups was confirmed using FT-IR .Scientific Research Applications
Supramolecular Gelators
One area of application is in the development of supramolecular gelators. Researchers have synthesized N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. This research aims to elucidate the role of methyl functionality and multiple non-covalent interactions in gelation behavior. Notably, certain derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures, indicating their potential as supramolecular gelators in various applications, including drug delivery systems and material science (Yadav & Ballabh, 2020).
Anticancer Agents
Another significant application is in the synthesis of benzamide derivatives with anticancer activity. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activities, highlighting their potential as novel therapeutic agents (Ravinaik et al., 2021).
Stearoyl-CoA Desaturase-1 Inhibitors
Research into stearoyl-CoA desaturase-1 (SCD-1) inhibitors has also featured the use of benzamide derivatives. These inhibitors play a crucial role in metabolic diseases and cancer. The identification and optimization of such compounds, including those with benzamide structures, demonstrate promising biological evaluations, showing dose-dependent effects in relevant assays (Uto et al., 2009).
Antifungal Agents
The synthesis of new benzamide derivatives for potential antifungal application is another area of interest. Compounds such as 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its derivatives have been prepared and screened for their antifungal activity. This research contributes to the development of new antifungal agents, which is crucial for addressing fungal resistance (Narayana et al., 2004).
Antibacterial Agents
Furthermore, the design and synthesis of benzothiazolyl substituted pyrazol-5-ones have been explored for their promising antibacterial activity. Such studies not only enhance our understanding of the antibacterial properties of these compounds but also aid in the development of new antibacterial agents to combat resistant bacterial strains (Palkar et al., 2017).
Mechanism of Action
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-17-14-9-12(6-7-15(14)21-10)18-16(19)11-4-3-5-13(8-11)20-2/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUICGOHWUKSLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2639371.png)
![3-methyl-5-[(E)-(4-methylpiperazino)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2639372.png)
![9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639374.png)
![1-(3-fluorobenzyl)-6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2639377.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide](/img/structure/B2639378.png)

![3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2639381.png)
![N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2639382.png)



![3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639391.png)
